3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group substituted with a chloro group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The molecular weight is 263.53 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .Physical and Chemical Properties Analysis
This compound is typically a colorless oily substance at room temperature . The predicted boiling point is 361.1±32.0 °C and the predicted density is 1.16±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies
The compound has been utilized in the synthesis and crystal structure characterization of related compounds. These studies involve spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. The molecular structures of these compounds have been optimized using Density Functional Theory (DFT), showing consistency with crystallographic data (Wu, Chen, Chen, & Zhou, 2021).
Vibrational Properties and Spectroscopic Analysis
The vibrational properties and spectroscopic data of derivatives of this compound have been analyzed using DFT and Time-Dependent DFT calculations, providing insights into their molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties (Huang et al., 2021).
Polymer Synthesis and Material Science
Polymer Synthesis
This compound has been used in the synthesis of various polymers. For instance, it has been employed in the preparation of heterodifunctional polyfluorenes, which are crucial for bright and enduring fluorescence brightness in nanoparticles (Fischer, Baier, & Mecking, 2013).
Semiconducting Polymers
It has been involved in the synthesis of high-performance semiconducting polymers. This demonstrates its potential in the development of advanced materials for electronic applications (Kawashima et al., 2013).
Analytical and Biochemical Applications
Hydrogen Peroxide Sensing
Derivatives of this compound have been used to develop efficient electrochemical sensors for in vivo monitoring of hydrogen peroxide in the brain, highlighting its relevance in medical diagnostics and research (Luo et al., 2022).
Detection of Peroxide-Based Explosives
The compound has been incorporated into organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a key component in peroxide-based explosives. This underscores its application in security and environmental monitoring (Fu et al., 2016).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with its targets. The compound, being a boronic acid derivative, can form reversible covalent bonds with hydroxyl groups present in biological targets . This interaction can lead to changes in the target’s function, thereby influencing biological processes.
Biochemical Pathways
For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction .
Result of Action
The interaction of boronic acid derivatives with biological targets can lead to changes in the function of these targets, potentially influencing various biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which the compound acts can significantly impact its biological activity.
Properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTRKHGZBSKPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675265 | |
Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960388-56-1 | |
Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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